Cas no 70000-57-6 (N-(4-Methylbenzyl)cyclopentanamine)

N-(4-Methylbenzyl)cyclopentanamine structure
70000-57-6 structure
Product Name:N-(4-Methylbenzyl)cyclopentanamine
CAS No:70000-57-6
MF:C13H19N
MW:189.29666352272
MDL:MFCD04551770
CID:1076318
PubChem ID:4715569
Update Time:2025-09-20

N-(4-Methylbenzyl)cyclopentanamine Chemical and Physical Properties

Names and Identifiers

    • N-(4-Methylbenzyl)cyclopentanamine
    • N-(4-Methylbenzyl)cyclopentanamine hydrochloride
    • AGN-PC-01EJFA
    • FT-0683142
    • hydrochloride
    • I01-13813
    • N-(p-methylbenzyl)cyclopentylamine
    • N-[(4-methylphenyl)methyl]cyclopentanamine
    • N-[(4-methylphenyl)methyl]cyclopentanamine hydrochloride
    • N-4-methylbenzyl-N-cyclopentylamine
    • N-4-methylbenzyl-N-cyclopentyl amine
    • AKOS000226944
    • 70000-57-6
    • SCHEMBL11434269
    • ZEHZDMWEUGLXDD-UHFFFAOYSA-N
    • AB00980469-01
    • STL137732
    • ALBB-012474
    • cyclopentyl(4-methylbenzyl)amine hydrochloride
    • MDL: MFCD04551770
    • Inchi: 1S/C13H19N/c1-11-6-8-12(9-7-11)10-14-13-4-2-3-5-13/h6-9,13-14H,2-5,10H2,1H3
    • InChI Key: ZEHZDMWEUGLXDD-UHFFFAOYSA-N
    • SMILES: N(CC1C=CC(C)=CC=1)C1CCCC1

Computed Properties

  • Exact Mass: 189.15187
  • Monoisotopic Mass: 189.151749610g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 12Ų

Experimental Properties

  • PSA: 12.03

N-(4-Methylbenzyl)cyclopentanamine Security Information

  • HazardClass:IRRITANT

N-(4-Methylbenzyl)cyclopentanamine Pricemore >>

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